molecular formula C9H6Br2F2O2 B1409907 Methyl 2,6-dibromo-3,5-difluorophenylacetate CAS No. 1803816-34-3

Methyl 2,6-dibromo-3,5-difluorophenylacetate

Cat. No.: B1409907
CAS No.: 1803816-34-3
M. Wt: 343.95 g/mol
InChI Key: YGIFNPPZYUBJCV-UHFFFAOYSA-N
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Description

Methyl 2,6-dibromo-3,5-difluorophenylacetate is an organic compound with the molecular formula C9H6Br2F2O2 This compound is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dibromo-3,5-difluorophenylacetate typically involves the esterification of 2,6-dibromo-3,5-difluorophenylacetic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process might involve techniques such as distillation or recrystallization to obtain the compound in high purity.

Types of Reactions:

    Substitution Reactions: Due to the presence of bromine and fluorine atoms, this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding alcohols or hydrocarbons.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the ester group to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, chromium trioxide (CrO3) in acetic acid.

Major Products:

    Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of alcohols or hydrocarbons.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 2,6-dibromo-3,5-difluorophenylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It serves as a precursor in the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 2,6-dibromo-3,5-difluorophenylacetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets, thereby modulating biological activities.

Comparison with Similar Compounds

  • Methyl 2,6-dibromo-3,5-dichlorophenylacetate
  • Methyl 2,6-dibromo-3,5-dimethylphenylacetate
  • Methyl 2,6-dibromo-3,5-dinitrophenylacetate

Comparison: Methyl 2,6-dibromo-3,5-difluorophenylacetate is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects can influence its reactivity, stability, and interaction with other molecules. Compared to similar compounds with different substituents (e.g., chlorine, methyl, nitro groups), the fluorine atoms in this compound can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-(2,6-dibromo-3,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2F2O2/c1-15-7(14)2-4-8(10)5(12)3-6(13)9(4)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIFNPPZYUBJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1Br)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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